molecular formula C12H11NO3 B1586427 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione CAS No. 42132-09-2

3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione

Cat. No. B1586427
CAS RN: 42132-09-2
M. Wt: 217.22 g/mol
InChI Key: WJHCIIWYNPNBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C12H11NO3 . It is also known by other names such as Quadratsaeure-ethylester-anilid .


Molecular Structure Analysis

The molecular structure of 3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact mass of the molecule is 217.07400 .


Physical And Chemical Properties Analysis

3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione has a molecular weight of 217.22100 . It has a density of 1.26g/cm3 . The boiling point of the compound is 359.6ºC at 760 mmHg . The flash point is 171.3ºC . The LogP value, which is a measure of the compound’s lipophilicity, is 1.57140 .

Safety And Hazards

The compound is intended for research and development use only. It is not recommended for medicinal, household, or other uses . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

3-anilino-4-ethoxycyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12-9(10(14)11(12)15)13-8-6-4-3-5-7-8/h3-7,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHCIIWYNPNBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381771
Record name 3-anilino-4-ethoxycyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Anilino-4-ethoxycyclobut-3-ene-1,2-dione

CAS RN

42132-09-2
Record name 3-anilino-4-ethoxycyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.01 mol of aniline is added to a solution of 0.01 mol of 3,4-diethoxy-3-cyclobutene-1,2-dione in 30 ml of anhydrous ethanol. The mixture is refluxed for 12 hours and the precipitate that forms is filtered off while hot. The resulting residue is solidified in the presence of ether enabling the expected product to be isolated.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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